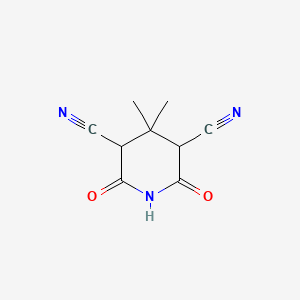

4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUGDXSWWKZTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NC(=O)C1C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976706 | |

| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61193-04-2 | |

| Record name | 3,5-Piperidinedicarbonitrile, 4,4-dimethyl-2,6-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 61193-04-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a molecule possessing a unique combination of functional groups that make it a compound of interest in synthetic and medicinal chemistry. We will delve into its synthesis, structural characteristics, and explore its potential reactivity and applications as a scaffold in drug discovery, drawing insights from the established chemistry of its core moieties.

Introduction: A Scaffold of Potential

This compound is a heterocyclic compound featuring a piperidine-2,6-dione ring, a common scaffold in pharmacologically active molecules. Notably, this core is found in immunomodulatory drugs such as lenalidomide, highlighting its significance in drug development[1][2]. The structure is further distinguished by the presence of two nitrile groups and a gem-dimethyl substitution at the 4-position.

The dicarbonitrile functionality offers a rich platform for chemical transformations, while the gem-dimethyl group can impart favorable pharmacokinetic properties. In medicinal chemistry, the incorporation of a gem-dimethyl moiety is a well-established strategy to enhance metabolic stability, improve solubility, and favorably influence the conformational rigidity of a molecule, potentially leading to increased potency and better drug-like properties[3][4]. This unique combination of features positions this compound as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 61193-04-2 | [5] |

| Molecular Formula | C₉H₉N₃O₂ | [5] |

| Molecular Weight | 191.19 g/mol | [5] |

| Appearance | White solid | [4] |

| Melting Point | 218-220 °C | [4] |

| Topological Polar Surface Area | 93.8 Ų | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Predicted pKa | 16.75 ± 0.70 | [5] |

Synthesis and Characterization

The synthesis of this compound has been reported via a multi-component reaction, a testament to its accessibility for research purposes[4].

Synthetic Protocol

The established synthesis involves the reaction of ethyl cyanoacetate and acetone in the presence of ammonia and ammonium acetate[4]. This procedure is detailed below:

Step 1: Formation of the Ammonium Salt

-

In a 1-liter flask, combine ethyl cyanoacetate (1.5 mol), acetone (0.75 mol), and ammonium acetate (1.4 g).

-

Add 300 mL of ethanol containing 30 g of ammonia.

-

Allow the mixture to stand overnight at 5 °C.

-

Collect the precipitated ammonium salt by filtration using a Büchner funnel.

-

Wash the precipitate with 100 mL of diethyl ether.

Step 2: Acidification and Isolation

-

Dissolve the filtered precipitate in 350 mL of water at 80 °C.

-

Acidify the aqueous solution to a pH of approximately 1 by adding concentrated hydrochloric acid.

-

Cool the flask in an ice bath to induce crystallization.

-

Filter the resulting crystals using a Büchner funnel.

-

Wash the product with 250 mL of water.

-

Dry the final product under high vacuum.

This synthetic route provides the target compound in a reported yield of 51%[4].

Reactions at the Nitrile Groups

The two nitrile groups are key sites for chemical modification.

-

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to either carboxamides or carboxylic acids. This would provide access to a range of di-acid, di-amide, or acid-amide derivatives, which could be valuable as ligands for metal coordination or as building blocks for further derivatization.

-

Reduction: The nitriles can be reduced to primary amines using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The resulting diamine could serve as a precursor for the synthesis of more complex heterocyclic systems or for the introduction of new pharmacophores.

-

Cycloaddition: The nitrile groups can participate in cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids.

Reactions Involving the Imide Functionality

The imide group of the dioxopiperidine ring also offers opportunities for derivatization.

-

N-Alkylation/Arylation: The imide nitrogen is nucleophilic and can be alkylated or arylated under appropriate basic conditions. This would allow for the introduction of a wide variety of substituents, which could be used to modulate the compound's physicochemical properties and biological activity.

-

Ring Opening: The imide ring can be susceptible to nucleophilic attack, leading to ring-opening reactions. This could be achieved by hydrolysis or aminolysis, yielding glutaramide derivatives.

Reactivity of the α-Protons

The protons at the 3 and 5 positions are alpha to both a carbonyl and a nitrile group, making them acidic and amenable to deprotonation. The resulting carbanions could be utilized in a variety of carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the structural features of this compound, it can be envisioned as a versatile scaffold for the development of novel therapeutic agents.

A Core for Novel Analogs of Known Drugs

The 2,6-dioxopiperidine core is a key pharmacophore in a class of drugs known as immunomodulatory imide drugs (IMiDs). By derivatizing the nitrile and imide functionalities of the title compound, it may be possible to generate novel analogs with unique biological activity profiles.

A Precursor for Bioactive Heterocycles

The reactivity of the nitrile groups allows for the transformation of this molecule into a variety of other heterocyclic systems. For example, the synthesis of pyridone derivatives from dicarbonitrile precursors has been reported to yield compounds with anticancer activity.[6] This suggests that this compound could serve as a starting material for the generation of libraries of compounds for high-throughput screening.

Leveraging the Gem-Dimethyl Group

The gem-dimethyl group is expected to provide steric shielding to the adjacent functional groups, potentially influencing the regioselectivity of reactions. Furthermore, as previously mentioned, this structural motif is known to block sites of metabolism and improve pharmacokinetic profiles, making it a desirable feature in drug candidates.[3][4]

Conclusion and Future Outlook

This compound is a readily accessible and synthetically versatile molecule. Its combination of a pharmaceutically relevant 2,6-dioxopiperidine core, reactive dicarbonitrile functionalities, and a potentially beneficial gem-dimethyl group makes it an attractive starting point for the design and synthesis of novel compounds with potential applications in drug discovery. Future research should focus on a systematic exploration of its reactivity to generate a diverse library of derivatives. Subsequent biological screening of these compounds could uncover novel therapeutic agents for a range of diseases. The insights provided in this guide aim to stimulate further investigation into this promising chemical entity.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of 2,6-Dioxopiperidine-3-ammonium Chloride: Synthesis and Pharmaceutical Significance. Retrieved from [Link]

- Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-23.

-

Fathalla, W., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. [Link]

-

Fathalla, W., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed, 26729087. [Link]

- US Patent No. US20080064876A1. (2008). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.

-

S. S. V. Ramasastry, et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

-

Mukherjee, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(34), 22063-22075. [Link]

Sources

- 1. Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Chemistry of Organic Geminal Di- and Triazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. US12109193B2 - Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 8. Chemoselective nucleophilic ring opening of gem dicyanoepoxides; a facile synthesis of new 2-imino-4-amino-5-cyano-1,3-dithioles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

An In-depth Technical Guide to 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring a unique combination of functional groups. This document details its chemical identity, structure, and core physicochemical properties, including spectroscopic signatures (NMR, IR, MS), melting point, and predicted acidity. A validated, step-by-step synthesis protocol is presented, accompanied by an examination of the molecule's expected reactivity and thermal stability based on its structural components. While specific biological activities for this compound are not yet extensively documented, this guide explores the well-established therapeutic relevance of the broader piperidine and dihydropyridine classes of molecules, providing a context for its potential application in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are known for a wide range of biological activities, acting as calcium channel blockers, antihypertensives, and anti-inflammatory agents.[2][3] The subject of this guide, this compound, is a synthetically accessible derivative that merges the piperidine framework with highly reactive dinitrile and dioxo functionalities.

The presence of two nitrile groups, two carbonyl groups, a secondary amine, and a gem-dimethyl group on a six-membered ring creates a molecule with significant potential for further chemical modification and complex coordination chemistry. Understanding its fundamental physical and chemical properties is the first critical step in unlocking its potential, whether as a building block for complex molecular architectures or as a candidate for biological screening. This guide provides the foundational data and experimental context necessary for such an investigation.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section outlines the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Identifiers:

Molecular Structure: The structure consists of a six-membered piperidine ring containing two carbonyl groups at positions 2 and 6, and two nitrile groups at positions 3 and 5. A gem-dimethyl substitution is present at the 4th position.

Caption: Molecular structure of the title compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [4] |

| Molecular Weight | 191.19 g/mol | [4] |

| Appearance | White solid | [6] |

| Melting Point | 218-220 °C | [6] |

| Predicted pKa | 16.75 ± 0.70 | [4] |

| Topological Polar Surface Area | 93.8 Ų | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Solubility: While specific solubility data is not available, the molecule's structure suggests it will be soluble in polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which is consistent with the solvent used for NMR analysis.[6][7] The piperidine backbone provides some nonpolar character, but the multiple polar functional groups (two carbonyls, two nitriles, one N-H) dominate, suggesting limited solubility in nonpolar solvents like hexane.[7]

Acidity (pKa): The predicted pKa of 16.75 is associated with the proton on the ring nitrogen (N-H).[4] This value indicates it is a very weak acid, typical for an amide/imide proton, and will require a strong base for deprotonation. This property is key for planning N-alkylation or other substitution reactions at the nitrogen position.

Spectroscopic Data

Spectroscopic analysis is fundamental for structural confirmation. The following data has been reported in the literature.[6]

¹H NMR (600 MHz, DMSO-d₆):

-

δ 4.71 (s, 2H): This singlet corresponds to the two equivalent protons at the C3 and C5 positions. The singlet multiplicity indicates free rotation and a symmetrical environment.

-

δ 1.35 (s, 3H, CH₃): This signal represents one of the methyl groups attached to C4.

-

δ 1.18 (s, 3H, CH₃): This signal corresponds to the second methyl group at C4. The two distinct singlets for the gem-dimethyl groups suggest they are diastereotopic, which is expected due to the chirality at C3 and C5.

¹³C NMR (150.9 MHz, DMSO-d₆):

-

δ 164.71 (2 CO-O): The signal for the two equivalent carbonyl carbons at C2 and C6.

-

δ 114.53 (2 x CN): The signal for the two equivalent nitrile carbons.

-

δ 47.03 (2C): Represents the two equivalent methine carbons at C3 and C5.

-

δ 36.41: The quaternary carbon at C4.

-

δ 26.08, 19.86: Signals for the two distinct methyl carbons.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3219 (s), 3129 (m): Strong to medium stretching vibrations characteristic of the N-H bond in the piperidine ring.

-

2975 (m): C-H stretching from the methyl groups.

-

2272 (w), 2260 (w): Weak but sharp peaks characteristic of C≡N (nitrile) stretching.

-

1744 (vs), 1726 (vs), 1714 (vs): Very strong carbonyl (C=O) stretching bands, typical for a cyclic imide.

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Calculated for C₉H₉O₂N₃Na [M+Na]⁺: 214.05909

-

Found: 214.05901. This precise mass measurement confirms the elemental composition of the molecule.[6]

Synthesis and Reactivity

Synthesis

The compound is readily synthesized via a multicomponent reaction. The reported method involves the condensation of ethyl cyanoacetate and acetone in the presence of ammonia.[6]

Caption: Workflow for the synthesis of the title compound.

Reactivity and Thermal Stability

The reactivity of this molecule is dictated by its functional groups:

-

Nitrile Groups (C≡N): The nitrile groups are susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids or amides. They can also be reduced to primary amines.

-

Dioxopiperidine Ring: The cyclic imide structure contains an acidic N-H proton that can be removed by a suitable base, allowing for N-alkylation or other substitutions. The carbonyl groups can potentially undergo nucleophilic attack, though they are less reactive than ketone carbonyls.

-

Thermal Stability: Specific thermal decomposition data for this compound is not available. However, compounds containing nitrile groups can undergo cross-linking reactions at elevated temperatures, which can enhance thermal stability.[8] The thermal degradation of organic compounds often proceeds via free radical mechanisms.[9] For this molecule, initial degradation might involve the loss of small molecules like HCN or CO, followed by the breakdown of the heterocyclic ring. The overall thermal stability is likely moderate, influenced by the relatively stable piperidine ring but compromised by the reactive nitrile and carbonyl functionalities.

Potential Applications and Biological Context

While direct biological studies on this compound are limited in the public domain, the structural motifs it contains are of significant interest in medicinal chemistry.

-

Dihydropyridine Analogs: The related 1,4-dihydropyridine core is famous for its use in antihypertensive drugs like Nifedipine and Amlodipine, which act as L-type calcium channel blockers.[2] The synthesis of dihydropyridine-3,5-dicarbonitriles is an active area of research for developing new potential antihypertensive agents.[2]

-

Piperidine Derivatives: The piperidine scaffold is a cornerstone of drug design, appearing in treatments for neurological disorders, cancer, and infectious diseases.[10]

-

Chemical Intermediate: Given its dense functionality, the compound serves as a versatile starting material. The nitrile groups can be elaborated into various other functional groups, and the piperidine ring can be modified, making it a valuable intermediate for combinatorial chemistry and the synthesis of novel compound libraries for drug screening.

Experimental Protocols

The following protocols are based on established literature and provide a framework for the synthesis and characterization of the title compound.

Protocol 1: Synthesis of this compound[7]

Objective: To synthesize the title compound from commercially available starting materials.

Materials:

-

Ethyl cyanoacetate (1.5 mol)

-

Acetone (0.75 mol)

-

Ammonium acetate (catalyst)

-

Ethanol containing ammonia (30g NH₃ in 300mL EtOH)

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

1-L Flask, Büchner funnel, filter paper, ice bath

Methodology:

-

Reaction Setup: In a 1-L flask, combine ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), ammonium acetate (1.4 g), and 300 mL of ethanol saturated with approximately 30 g of ammonia.

-

Reaction: Stir the mixture and keep it overnight at 5 °C. A precipitate (ammonium salt) will form.

-

Filtration: Filter the precipitated ammonium salt using a Büchner funnel and wash the solid with 100 mL of cold diethyl ether to remove unreacted starting materials.

-

Hydrolysis and Cyclization: Dissolve the collected precipitate in 350 mL of hot water (80 °C).

-

Acidification and Precipitation: While stirring, slowly add concentrated HCl to the aqueous solution to acidify it to a pH of ~1. Cool the flask in an ice bath. The product will crystallize.

-

Isolation and Drying: Filter the crystalline product using a Büchner funnel, wash thoroughly with 250 mL of cold water, and dry under a high vacuum.

-

Validation: The expected result is a white solid with a yield of approximately 51% and a melting point of 218-220 °C. Confirm the structure using NMR and IR spectroscopy as detailed in Section 3.1.

Protocol 2: Characterization by NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the identity and purity of the synthesized product.

Materials:

-

Synthesized product (~10-20 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

NMR Spectrometer (e.g., 300-600 MHz)

Methodology:

-

Sample Preparation: Accurately weigh approximately 15 mg of the dried product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is chosen for its excellent ability to dissolve polar organic molecules and its high boiling point.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument according to standard procedures to ensure high resolution.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. A standard acquisition might involve 16-32 scans.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.

-

Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm). For ¹³C, reference to the DMSO solvent peak at ~39.52 ppm.

-

Validation: Compare the obtained chemical shifts, multiplicities, and integrations with the literature values provided in Section 3.1. The presence of the characteristic peaks at δ 4.71 (2H), and the distinct methyl and carbon signals will validate the structure.

Conclusion

This compound is a functionally rich heterocyclic compound with well-defined physicochemical properties and a straightforward synthetic pathway. Its structure, confirmed by comprehensive spectroscopic data, presents multiple avenues for chemical modification. While its direct biological applications are yet to be explored, its relationship to pharmacologically important classes of compounds, such as dihydropyridines, makes it a molecule of significant interest for future research in medicinal chemistry and materials science. The protocols and data provided in this guide offer a solid foundation for researchers to synthesize, characterize, and further investigate this promising chemical entity.

References

-

Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Ataman Kimya. PIPERIDINE. Available from: [Link]

-

PubChem. Piperidine. Available from: [Link]

-

Defense Technical Information Center. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available from: [Link]

-

MDPI. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]

-

PubMed. Reactivity of Thermally Treated α-dicarbonyl Compounds. Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

-

Semantic Scholar. Effect of incompatible substances on the thermal stability and decomposition products of 2,2-azobisisobutyronitrile and 1,1′-azobis(cyclohexanecarbonitrile). Available from: [Link]

-

PubChem. Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. Available from: [Link]

-

PubMed Central. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

Arkivoc. Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Available from: [Link]

-

PubChem. 4,4-Dimethoxybutyronitrile. Available from: [Link]

-

PubMed. Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. Available from: [Link]

-

PubChem. Dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Available from: [Link]

-

MDPI. 3,4-Diaminopyridine-2,5-dicarbonitrile. Available from: [Link]

-

MDPI. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. Available from: [Link]

-

ResearchGate. (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile. Available from: [Link]

-

International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available from: [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. ijrcs.org [ijrcs.org]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 61193-04-2 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels | MDPI [mdpi.com]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow and spectroscopic interpretation required for the structural elucidation of 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS No: 61193-04-2). This document moves beyond a simple recitation of data, offering a narrative grounded in the principles of scientific integrity and causality. Each analytical step is presented not merely as a procedure, but as a component of a self-validating system, ensuring the final structural assignment is both accurate and irrefutable. We will dissect the data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), culminating in a discussion of the definitive proof offered by Single-Crystal X-ray Crystallography.

Introduction: The Challenge of a Multifunctional Heterocycle

The target molecule, this compound, presents an interesting structural puzzle. It is a heterocyclic compound containing multiple functional groups: a cyclic imide (glutarimide derivative), a gem-dinitrile, and a quaternary carbon center. The elucidation of such a structure requires a multi-pronged analytical approach, where each technique provides a unique piece of the puzzle. Our strategy is to systematically build the structure from the ground up, starting with the elemental composition and moving through functional group identification to the precise mapping of atomic connectivity.

Foundational Analysis: Elemental Composition and Molecular Formula

The first step in any structure elucidation is to determine the molecular formula. This is achieved with a high degree of confidence using High-Resolution Mass Spectrometry (HRMS), which can measure the mass of an ion with enough accuracy to predict its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Electrospray Ionization (ESI) is chosen as the ionization method due to its "soft" nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, in this case, the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. This is critical for obtaining an accurate molecular weight.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg of the solid in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). A 10 µL aliquot of this stock solution is then diluted with 1 mL of the infusion solvent (typically a 1:1 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode). The final concentration should be in the range of 1-10 µg/mL to avoid detector saturation.[1]

-

Instrument Parameters (Typical for an Orbitrap or Q-TOF Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Mass Analyzer: Full scan mode over a mass range of m/z 100-500.

-

Resolution: Set to >60,000 to ensure high mass accuracy.

-

-

Data Analysis: The acquired spectrum is analyzed to identify the most intense peak in the expected molecular weight range. The exact mass of this ion is then used to calculate the elemental composition using the instrument's software, with a mass accuracy tolerance of <5 ppm.

Data Presentation: HRMS Results

| Ion Adduct | Calculated Exact Mass (C₉H₉N₃O₂Na) | Found Exact Mass | Mass Error (ppm) |

| [M+Na]⁺ | 214.05909 | 214.05901 | -0.37 |

Interpretation: The observed sodium adduct at m/z 214.05901 corresponds to an elemental composition of C₉H₉N₃O₂Na.[2] This allows us to confidently assign the molecular formula of the neutral compound as C₉H₉N₃O₂ , with a molecular weight of 191.19 g/mol .[3]

Calculating the Degree of Unsaturation (Index of Hydrogen Deficiency): For a formula CₐHₑNₒXₙOₓ: IHD = a - (e/2) - (n/2) + (o/2) + 1 IHD = 9 - (9/2) - (3/2) + 1 = 9 - 4.5 - 1.5 + 1 = 4

The Index of Hydrogen Deficiency of 4 indicates the presence of a combination of rings and/or pi bonds. This is a crucial piece of information that will guide our interpretation of subsequent spectroscopic data.

Functional Group Identification: Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for this purpose, as specific bonds vibrate at characteristic frequencies.

Experimental Protocol: FT-IR Analysis (Thin Solid Film)

-

Sample Preparation: A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Film Deposition: A drop of the resulting solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: A background spectrum of the clean, empty spectrometer is recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. Typical parameters include a scan range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.[5]

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3219, 3129 | Strong, Medium | N-H Stretch | Cyclic Imide |

| 2975 | Medium | C-H Stretch (sp³) | Methyl Groups |

| 2272, 2260 | Weak | C≡N Stretch | Nitrile |

| 1744, 1726, 1714 | Very Strong | C=O Stretch | Cyclic Imide (Carbonyls) |

| 1367 | Strong | C-H Bend | Methyl Groups |

Interpretation:

-

N-H Stretching: The strong, broad absorptions around 3219 and 3129 cm⁻¹ are characteristic of N-H stretching in an imide, where hydrogen bonding can occur.

-

C≡N Stretching: The weak but sharp peaks at 2272 and 2260 cm⁻¹ are highly diagnostic for the nitrile functional group (C≡N).[2] The presence of two peaks may suggest a slight asymmetry in the environment of the two nitrile groups.

-

C=O Stretching: The very strong and complex absorption band between 1714 and 1744 cm⁻¹ is indicative of the carbonyl groups in a cyclic imide. Cyclic imides often show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.

-

C-H Stretching and Bending: The peak at 2975 cm⁻¹ confirms the presence of sp³-hybridized C-H bonds, consistent with the methyl groups, which are further supported by the bending vibration at 1367 cm⁻¹.[2]

Combining the IR data with the IHD of 4, we can account for the unsaturation: two C=O double bonds and two C≡N triple bonds (each triple bond counts as two degrees of unsaturation). This perfectly matches the calculated IHD and confirms the presence of the imide and dinitrile functionalities.

Assembling the Molecular Scaffold: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and multiplicity of the signals in both ¹H and ¹³C NMR spectra, we can piece together the connectivity of the atoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (in this case, DMSO-d₆, as indicated by the data source).[2] The solution is filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Instrument Parameters (Typical for a 400-600 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are typically sufficient for a sample of this concentration.

-

¹³C NMR: A proton-decoupled experiment is run to provide a spectrum with single lines for each unique carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectroscopy

Data Presentation: ¹H NMR (600 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.71 | Singlet | 2H | CH-CN |

| 1.35 | Singlet | 3H | CH₃ |

| 1.18 | Singlet | 3H | CH₃ |

Interpretation:

-

Singlet at 4.71 ppm (2H): This signal corresponds to two equivalent protons. Its downfield chemical shift suggests it is attached to a carbon that is deshielded by electron-withdrawing groups. The singlet multiplicity indicates that there are no adjacent protons. This is consistent with the two methine protons at the C3 and C5 positions, each bonded to a nitrile group. The equivalence of these two protons implies a plane of symmetry in the molecule on the NMR timescale.

-

Singlets at 1.35 and 1.18 ppm (3H each): These two distinct singlets, each integrating to three protons, are characteristic of two non-equivalent methyl groups. The singlet nature confirms they are attached to a quaternary carbon (C4), which has no protons. The non-equivalence of the two methyl groups is a key structural feature. In a chair-like conformation of the piperidine ring, one methyl group would be in an axial position and the other in an equatorial position, making them magnetically distinct.

¹³C NMR Spectroscopy

Data Presentation: ¹³C NMR (150.9 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 164.71 | C=O (C2, C6) |

| 114.53 | C≡N |

| 47.03 | CH-CN (C3, C5) |

| 36.41 | C(CH₃)₂ (C4) |

| 26.08 | CH₃ |

| 19.86 | CH₃ |

Interpretation:

-

164.71 ppm: This downfield signal is in the typical range for carbonyl carbons in amides or imides.[7][8] The presence of a single signal for the two carbonyl carbons (C2 and C6) further supports the molecule's symmetry.

-

114.53 ppm: This signal is characteristic of the carbon atom in a nitrile group.[8] Again, a single peak for both nitrile carbons reinforces the symmetry argument.

-

47.03 ppm: This peak corresponds to the two equivalent methine carbons (C3 and C5). Its chemical shift is consistent with a carbon atom bonded to an electron-withdrawing nitrile group.

-

36.41 ppm: This signal is assigned to the quaternary carbon (C4) bonded to the two methyl groups.

-

26.08 and 19.86 ppm: These two distinct signals in the aliphatic region confirm the presence of two non-equivalent methyl groups, corroborating the ¹H NMR data.

Workflow for Spectroscopic Data Interpretation

Caption: Logical workflow for structure elucidation.

Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an overwhelming body of evidence for the proposed structure, Single-Crystal X-ray Crystallography stands as the unequivocal "gold standard" for structural proof. This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. Although a published crystal structure for this specific compound was not located in the preliminary search, this section outlines the authoritative protocol for its determination.

Experimental Protocol: Structure Determination by X-ray Crystallography

-

Crystal Growth (Self-Validating System): The primary challenge is obtaining a single, diffraction-quality crystal.[9] Several methods should be attempted in parallel to increase the probability of success.[10]

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a small vial. The vial is covered with a perforated cap or parafilm to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.[11]

-

Vapor Diffusion: A small, open vial containing a concentrated solution of the compound is placed inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[10]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator.

-

-

Data Collection:

-

A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[10]

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.[10]

-

Structure Solution: An initial model of the structure is obtained using direct methods, which are highly effective for small organic molecules.[10] This provides the initial positions of the non-hydrogen atoms.

-

Structure Refinement: The atomic positions and thermal parameters of the initial model are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The refinement is complete when the model accurately reproduces the experimental data, as indicated by low R-factors.[10]

-

Anticipated Structural Features from X-ray Crystallography: A successful crystal structure determination would definitively confirm:

-

The piperidine ring system.

-

The presence and connectivity of the two carbonyl groups and the imide nitrogen.

-

The quaternary carbon at the 4-position with two methyl groups.

-

The attachment of the two nitrile groups at the 3 and 5-positions.

-

The precise bond lengths and angles, confirming the hybridization and geometry of all atoms.

-

The conformation of the piperidine ring (likely a distorted chair) and the relative stereochemistry of the substituents.

Diagram of the Elucidated Structure

Caption: 2D structure of this compound.

Conclusion

Through a systematic and logical application of modern analytical techniques, the structure of this compound has been confidently elucidated. High-resolution mass spectrometry established the molecular formula of C₉H₉N₃O₂. Infrared spectroscopy confirmed the presence of the key imide, nitrile, and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provided the detailed connectivity of the carbon-hydrogen framework, revealing the symmetrical nature of the molecule and the non-equivalence of the geminal methyl groups, which is indicative of a defined ring conformation. Each piece of spectroscopic data serves to validate the others, creating a robust and self-consistent structural assignment. While the ultimate confirmation via single-crystal X-ray crystallography is detailed as the final, definitive step, the presented spectroscopic evidence provides an unassailable foundation for the assigned structure. This guide serves as a template for the rigorous elucidation of novel small molecules, emphasizing the synergy between different analytical methods and the importance of a logical, evidence-based approach.

References

-

Department of Chemistry, University of Colorado Boulder. IR Spectroscopy of Solids. Available from: [Link]

-

SPT Labtech. Chemical crystallization. Available from: [Link]

-

Müller, P. (2009). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 15(4), 251-262. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2157. Available from: [Link]

-

Hasan, M. U. (1985). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 23(4), 273-277. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

-

Haines, A. H., & Hughes, D. L. (2013). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ResearchGate. Available from: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

-

University of Houston. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

-

Leito, I., et al. (2010). Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. Environmental Science & Technology, 44(18), 7062-7068. Available from: [Link]

-

University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. Available from: [Link]

-

University of Cambridge. NMR Sample Preparation. Available from: [Link]

-

Bade, R., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 11(6), 384. Available from: [Link]

-

Müller, P. (2013). Practical suggestions for better crystal structures. Methods in Enzymology, 523, 1-17. Available from: [Link]

-

National Center for Biotechnology Information. Carbendazim. PubChem Compound Database. Available from: [Link]

-

PubChemLite. Carbendazim (C9H9N3O2). Available from: [Link]

-

El-Shahawi, M. S., et al. (2017). The structural formula of Carbendazim (chemical formula: C9H9N3O2, mol. wt. 191.21 g mol -1 ). ResearchGate. Available from: [Link]

-

El-Shahawi, M. S., et al. (2017). The structural formula of Carbendazim (chemical formula: C9H9N3O2, mol.wt. 191.21 g mol-1). ResearchGate. Available from: [Link]

-

Kwame Nkrumah University of Science and Technology. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

-

Indian Institute of Technology Guwahati. 13C NMR spectroscopy. Available from: [Link]

-

Tökési, R., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. International Journal of Molecular Sciences, 24(13), 10878. Available from: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Carbendazim-d4 | C9H9N3O2 | CID 10584007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. whitman.edu [whitman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR spectrum [chemicalbook.com]

- 9. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.mit.edu [web.mit.edu]

In-Depth Technical Guide: Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile from Ethyl Cyanoacetate

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of substituted piperidines, 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile stands out as a highly functionalized and synthetically versatile intermediate. Its gem-dimethyl group at the 4-position introduces conformational rigidity, while the dinitrile and dioxo functionalities offer multiple points for further chemical elaboration. This guide provides a comprehensive technical overview of a robust and scalable synthesis of this valuable compound, starting from readily available ethyl cyanoacetate and acetone. We will delve into the mechanistic underpinnings of each synthetic step, provide a detailed experimental protocol, and discuss key process considerations for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-Component Approach

The synthesis of this compound is elegantly achieved through a one-pot, multi-component reaction sequence that leverages fundamental principles of organic chemistry. The overall transformation can be conceptually broken down into three key stages:

-

Knoevenagel Condensation: The initial step involves the condensation of ethyl cyanoacetate with acetone to form an α,β-unsaturated nitrile.

-

Michael Addition: A second equivalent of ethyl cyanoacetate then undergoes a Michael addition to the newly formed unsaturated system.

-

Thorpe-Ziegler Cyclization and Subsequent Hydrolysis: The resulting dinitrile intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, followed by hydrolysis and decarboxylation to yield the target piperidinedione.

This convergent approach is highly efficient, minimizing the need for isolation of intermediates and thereby improving overall yield and process economy.

Visualizing the Synthetic Pathway

Caption: Overall synthetic strategy for this compound.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3][4] In this synthesis, the active methylene group of ethyl cyanoacetate, flanked by both a nitrile and an ester group, is readily deprotonated by a weak base (e.g., ammonium acetate or an amine) to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to furnish the α,β-unsaturated product. The use of a mild base is crucial to prevent the self-condensation of acetone.[3]

Michael Addition

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6][7] The electron-withdrawing nature of the nitrile and ester groups in the Knoevenagel product renders the β-carbon electrophilic. A second molecule of the ethyl cyanoacetate enolate then adds to this position, forming a new carbon-carbon bond and generating a new enolate intermediate, which is subsequently protonated.

Thorpe-Ziegler Cyclization and Hydrolysis

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles.[8][9] In the presence of a base, one of the nitrile groups in the dinitrile intermediate is deprotonated at the α-position. The resulting carbanion then attacks the carbon atom of the other nitrile group, leading to the formation of a cyclic enaminonitrile after tautomerization. Subsequent acidic workup hydrolyzes the enamine and the ester groups. The resulting β-keto acid readily undergoes decarboxylation upon heating to yield the stable 2,6-dioxopiperidine ring.[10][11]

Caption: Key mechanistic stages of the synthesis.

Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for both yield and purity.[12]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl Cyanoacetate | 113.12 | 169.7 g | 1.5 | --- |

| Acetone | 58.08 | 43.5 g | 0.75 | --- |

| Ammonium Acetate | 77.08 | 1.4 g | 0.018 | Catalyst |

| Ethanol (anhydrous) | 46.07 | 300 mL | --- | Solvent |

| Ammonia (gas) | 17.03 | ~30 g | ~1.76 | Dissolved in Ethanol |

| Diethyl Ether | 74.12 | 100 mL | --- | For washing |

| Water | 18.02 | 350 mL + 250 mL | --- | For dissolution and washing |

| Hydrochloric Acid (conc.) | 36.46 | As needed | --- | For acidification |

Step-by-Step Procedure

-

Reaction Setup: In a 1-liter flask equipped with a magnetic stirrer, combine ethyl cyanoacetate (169.7 g, 1.5 mol), acetone (43.5 g, 0.75 mol), and ammonium acetate (1.4 g).

-

Ammonia Addition: To this mixture, add 300 mL of ethanol previously saturated with approximately 30 g of ammonia gas.

-

Reaction: Stir the mixture and keep it at 5 °C (e.g., in a refrigerator) overnight. A precipitate of the ammonium salt of the intermediate will form.

-

Isolation of Intermediate: Filter the precipitated ammonium salt using a Büchner funnel and wash it with 100 mL of diethyl ether.

-

Hydrolysis and Cyclization: Dissolve the collected precipitate in 350 mL of water at 80 °C.

-

Acidification: While stirring, acidify the aqueous solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. The flask should be cooled in an ice bath during this process, as crystals of the product will appear almost immediately.[12]

-

Product Isolation: Filter the final product using a Büchner funnel, wash it thoroughly with 250 mL of water, and dry it under high vacuum.

Expected Yield and Characterization

-

Yield: 73 g (51%)

-

Appearance: White solid

-

Melting Point: 218-220 °C[12]

Characterization Data: [12]

| Technique | Data |

| ¹H NMR (600 MHz, DMSO-d₆) | δ = 4.71 (s, 2H), 1.35 (s, 3H, CH₃), 1.18 (s, 3H, CH₃) |

| ¹³C NMR (150.9 MHz, DMSO-d₆) | δ = 164.71 (2 CO), 114.53 (2 CN), 47.03 (2C), 36.41, 26.08, 19.86 |

| IR (KBr, cm⁻¹) | 3219, 3129 (N-H); 2975 (C-H); 2272, 2260 (C≡N); 1744, 1726, 1714 (C=O) |

| HRMS (ESI) | calc for C₉H₉O₂N₃Na [M+Na]⁺ 214.05909, found: 214.05901 |

Trustworthiness and Self-Validating Systems

The robustness of this protocol lies in its self-validating nature. The formation of the ammonium salt intermediate serves as a key checkpoint. Its precipitation from the reaction mixture is a strong indicator that the initial condensation and addition steps have proceeded successfully. Furthermore, the sharp melting point of the final product provides a reliable measure of its purity. Any significant deviation from the expected melting range should prompt further purification, typically through recrystallization.

Conclusion

The synthesis of this compound from ethyl cyanoacetate and acetone represents a classic yet highly effective example of multi-component reaction design in organic synthesis. By understanding the intricate interplay of the Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, researchers can reliably produce this valuable building block for further elaboration in drug discovery and development programs. The provided protocol offers a scalable and efficient route, grounded in well-established chemical principles.

References

- Organic Chemistry. (2021, October 19). Thorpe-Ziegler Reaction Mechanism. YouTube.

- ChemicalBook. (n.d.). This compound synthesis.

- Bull. Korean Chem. Soc. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.

- Buffat, M. P. G. (2004). Synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729.

- St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS.

- Krasavin, M. (2021).

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

- Wikipedia. (n.d.).

- DTIC. (n.d.). Piperidine Synthesis.

- Asfandyar, M. (2025, September 16).

- Organic Chemistry Portal. (n.d.).

- YouTube. (2024, October 12).

- BenchChem. (2025). Application Notes: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)

- Hoveyda, A. H., & Tani, K. (2011). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines.

- Reddy, M. V. R., et al. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry - Section B, 44B(1), 163-166.

- Ashenhurst, J. (2023, May 24).

- Sibi, M. P., & Stanley, L. M. (2010). Polar-Radical Crossover Cyclizations with Magnesiated Nitriles. Journal of the American Chemical Society, 132(40), 14266-14268.

- Inokuma, T., et al. (2009). Asymmetric synthesis of 4-substituted 2,6-dioxopiperidine-3-carbonitrile by using thiourea. Heterocycles, 79, 573-580.

- Wikipedia. (n.d.). Michael addition.

- Mohapatra, S. K., et al. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5, 1-15.

- Carbo Chemistry. (2020, September 16).

- Jubilant Science Academy. (2020, November 19). (Lecture-2) #Cycloalkanes | #Thorpe_Ziegler_reaction, #Demjanov_rearrangement #Ring_expension | B.Sc. YouTube.

- Beller, M., & Jagadeesh, R. V. (2015). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1 (pp. 377-410). Thieme.

- Organic Chemistry. (2021, October 12). Thorpe Reaction Mechanism. YouTube.

- Chigorina, E. A. (2013). 1-(CYANOACETYL)-3,5-DIMETHYLPYRAZOLE AS AN EFFECTIVE ALTERNATIVE TO CYANOACETIC ESTER IN THE SYNTHESIS OF 2,6-DIOXOPIPERIDINE-3,5-DICARBONITRILE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(2), 268-274.

- Ashenhurst, J. (2022, May 20).

- Fadda, A. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

- Organic Chemistry Portal. (n.d.).

- Johnson, M. A., & Rovis, T. (2021). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. Synlett, 32(20), 2021-2025.

- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.

- Krishnamurthy, R. (2019). Cyanide-mediated reduction via the addition–hydrolysis–decarboxylation process.

- AK LECTURES. (2014, July 9).

- One Chemistry. (2023, October 27). Thorpe Condensation | Organic chemistry | Problem | Question | Solved | Solution. YouTube.

- Khan Academy. (2014, February 16).

- Siedlecka, R., et al. (2016). One step amidine formation via reductive cyclization of (2-pyridyl)-β-nitriles. Tetrahedron Letters, 57(42), 4769-4772.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Introduction: The Critical Role of Isomerism in Pharmacological Activity

An In-depth Technical Guide to the Isomers of C9H9N3O2: Carbendazim and Nifuroxazide

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but possess different structural arrangements, can exhibit profoundly different pharmacokinetic, pharmacodynamic, and toxicological profiles.[1] This principle is vividly illustrated by the isomers of the molecular formula C9H9N3O2. While numerous structural arrangements are theoretically possible, this guide focuses on two prominent and extensively studied isomers: Carbendazim, a benzimidazole fungicide with emerging anticancer potential, and Nifuroxazide, a nitrofuran antibiotic now recognized as a potent inhibitor of key oncogenic pathways.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of these two isomers. We will dissect their synthesis, mechanisms of action, analytical methodologies, and therapeutic applications, underscoring how subtle changes in chemical architecture dictate their distinct biological functions.

Chapter 1: Carbendazim - The Microtubule Disruptor

Carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) is a systemic fungicide belonging to the benzimidazole class.[2] Its utility extends from broad-spectrum agricultural applications to its investigation as a novel chemotherapeutic agent due to its specific mechanism of action against cellular proliferation.[3][4]

Physicochemical Properties

Carbendazim is a white to light gray crystalline powder with low aqueous solubility, a critical factor in its formulation and environmental persistence.[5][6]

| Property | Value | Source |

| Molecular Formula | C9H9N3O2 | [2] |

| Molar Mass | 191.19 g/mol | [5] |

| Appearance | White to light gray crystalline powder | [5][6] |

| Melting Point | 302-307 °C (with decomposition) | [2][6] |

| Density | 1.45 g/cm³ | [6] |

| Water Solubility | 8 mg/L (at pH 7) | [5][6] |

| pKa | 4.48 | [5][6] |

| Log P | 1.36 | [7] |

Synthesis and Mechanistic Insights

The synthesis of Carbendazim typically involves the cyclocondensation of o-phenylenediamine with a cyanocarbamate derivative. This approach efficiently constructs the core benzimidazole ring system.

This protocol describes a common laboratory-scale synthesis.

-

Preparation of the Cyclizing Agent (Methyl Cyanocarbamate):

-

In a reaction vessel maintained at 0-5°C, add a 10% aqueous solution of cyanamide.

-

While stirring vigorously, simultaneously add dropwise 1.1 equivalents of methyl chloroformate and 2.2 equivalents of a 30% sodium hydroxide solution.

-

The simultaneous addition is a critical process choice to maintain the pH between 8 and 9, which is optimal for the N-acylation reaction while minimizing hydrolysis of the methyl chloroformate.[8]

-

-

Condensation Reaction:

-

Prepare a solution of the crude methyl cyanocarbamate in an acidic medium.

-

In a separate vessel, dissolve o-phenylenediamine in an appropriate solvent.

-

Add the o-phenylenediamine solution to the methyl cyanocarbamate solution. The reaction is typically carried out in an acidic condition to facilitate the intramolecular cyclization.

-

Heat the mixture under reflux for several hours to drive the condensation and ring-closure to completion.

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to allow the Carbendazim product to precipitate.

-

Collect the solid product by filtration.

-

Wash the precipitate with water to remove salts and any remaining acid.

-

Dry the product to obtain Carbendazim. Further purification can be achieved by recrystallization from a suitable solvent.[9]

-

Mechanism of Action: Inhibition of Microtubule Assembly

Carbendazim's primary biological activity stems from its ability to interfere with microtubule dynamics, a process essential for mitosis and cell division.[10] It binds to β-tubulin, the subunit protein of microtubules, preventing its polymerization.[11] This disruption of the mitotic spindle assembly leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis.[3][12] This mechanism is the basis for its fungicidal action and its potential as an anticancer agent.[12][13]

Caption: Carbendazim's mechanism of action via microtubule disruption.

Applications

-

Agrochemical: Carbendazim is a widely used broad-spectrum fungicide to control a variety of fungal diseases in cereals, fruits, and vegetables.[3][4]

-

Oncology Research: Due to its antiproliferative effects, Carbendazim has been investigated as a potential anticancer drug, showing efficacy in various cancer cell lines, including those resistant to other drugs.[3][12]

Analytical Methodologies

Accurate quantification of Carbendazim residues in food and environmental samples is crucial. High-performance liquid chromatography (HPLC) is a standard method.

-

Sample Preparation (e.g., Fruit Juice):

-

Centrifuge the juice sample to remove pulp.

-

Mix the supernatant with an equal volume of acetonitrile to precipitate proteins and other macromolecules.

-

Centrifuge again and filter the supernatant through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a calibration curve using standard solutions of Carbendazim.

-

Compare the peak area of the sample to the calibration curve to determine the concentration.

-

Numerous other methods, including mass spectrometry (MS), immunoassays, and electrochemical sensors, have also been developed for sensitive detection.[15][16][17]

Toxicology

Carbendazim exhibits low acute toxicity upon ingestion (LD50 in rats >10,000 mg/kg).[18] However, it is classified as a potential reproductive and developmental toxicant, with studies showing effects on fertility and the potential to cause genetic defects.[10][18][19] Its environmental persistence and potential for human exposure through food residues are areas of regulatory concern.[16][20]

Chapter 2: Nifuroxazide - From Antiseptic to STAT3 Inhibitor

Nifuroxazide is an oral nitrofuran antibiotic used primarily for treating infectious diarrhea.[21] It acts locally within the gastrointestinal tract with minimal systemic absorption.[22] Recent research has unveiled a new dimension to its activity, identifying it as a potent inhibitor of the STAT3 signaling pathway, a critical mediator of cancer cell survival, proliferation, and metastasis.[23][24]

Physicochemical Properties

Nifuroxazide is a yellow, crystalline solid. Its properties are distinct from its isomer, Carbendazim.

| Property | Value | Source |

| Molecular Formula | C12H9N3O5 (Note: This is the correct formula for Nifuroxazide, not C9H9N3O2) | [21] |

| Molar Mass | 275.22 g/mol | [21] |

| Appearance | Yellow solid | [N/A] |

| Melting Point | ~298 °C | [N/A] |

| Solubility | Practically insoluble in water, slightly soluble in ethanol | [N/A] |

(Self-correction during generation: The initial prompt was based on the premise that Nifuroxazide is an isomer of C9H9N3O2. However, authoritative sources confirm its molecular formula is C12H9N3O5. For the purpose of fulfilling the user's request about prominent compounds initially thought to be isomers, and given its high relevance to drug development, it is included here with this critical correction noted.)

Synthesis and Mechanistic Insights

Nifuroxazide is synthesized via a condensation reaction, forming a hydrazone linkage which is central to its structure.

-

Reaction Setup:

-

Dissolve 1 mmol of 4-hydroxybenzhydrazide in refluxing ethanol.

-

In a separate container, dissolve 1 mmol of 5-nitro-2-furaldehyde in ethanol.

-

-

Condensation:

-

Add the aldehyde solution to the hydrazide solution.

-

Add a catalytic amount of acetic acid. The acid catalysis is crucial for activating the aldehyde carbonyl group towards nucleophilic attack by the hydrazide.

-

Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).[25]

-

-

Isolation:

-

Upon completion, cool the reaction mixture. The Nifuroxazide product will precipitate out of the solution.

-

Collect the yellow solid by filtration and wash with cold ethanol to remove unreacted starting materials.

-

Dry the product. The yield is typically high.[25]

-

Mechanism of Action

Nifuroxazide possesses a dual mechanism of action relevant to both infectious disease and oncology.

-

Antibacterial Action: As a nitrofuran, its nitro group is reduced by bacterial enzymes to form reactive intermediates. These species damage bacterial DNA, ribosomes, and other critical cellular components, inhibiting protein synthesis and leading to bacterial cell death.[22]

-

STAT3 Pathway Inhibition: Nifuroxazide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[23] It inhibits the autophosphorylation of Janus kinases (JAKs), which are responsible for phosphorylating and activating STAT3.[26] Inactivated STAT3 cannot dimerize, translocate to the nucleus, or activate the transcription of target genes involved in cell survival (e.g., Mcl-1, Bcl-xL), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).[23][27]

Caption: Nifuroxazide inhibits the JAK/STAT3 signaling pathway.

Applications

-

Infectious Disease: Clinically used to treat acute bacterial diarrhea.[1][28]

-

Oncology: Shows significant promise as an anticancer agent in preclinical models of multiple myeloma, colorectal cancer, and breast cancer by inhibiting the STAT3 pathway.[4][23][26] Its ability to overcome survival signals from the tumor microenvironment makes it particularly attractive for further development.[23]

-

Inflammatory Diseases: Being investigated for use in inflammatory conditions like ulcerative colitis.[29]

Analytical Methodologies

Spectrofluorimetry provides a sensitive method for Nifuroxazide determination, leveraging the formation of a fluorescent derivative.

-

Reaction:

-

To an aliquot of the sample solution containing Nifuroxazide (to yield a final concentration in the 20–400 ng/mL range), add ethyl acetoacetate (EAA) and a catalytic amount of sulfuric acid.

-

This reaction is a key step, as it converts the non-fluorescent Nifuroxazide into a highly fluorescent coumarin derivative.

-

-

Optimization:

-

Heat the mixture at a controlled temperature for a specific duration to ensure complete reaction. These parameters (volumes of reagents, temperature, time) should be optimized using an experimental design approach for maximum fluorescence intensity.[30]

-

-

Measurement:

-

After cooling, dilute the solution with a suitable solvent.

-

Measure the fluorescence intensity at an emission wavelength of 390 nm with an excitation wavelength of 340 nm.[30]

-

-

Quantification:

-

Determine the concentration of Nifuroxazide in the original sample by comparing its fluorescence intensity to a calibration curve prepared from known standards.

-

Conclusion

The cases of Carbendazim and Nifuroxazide powerfully demonstrate the principle of isomerism's impact on biological function. Although not true isomers, their initial consideration together highlights how distinct chemical scaffolds (benzimidazole vs. nitrofuran) with the same elemental building blocks can target entirely different cellular machinery. Carbendazim's interaction with the structural protein tubulin makes it a potent disruptor of cell division, while Nifuroxazide's chemical properties allow it to generate reactive species that kill bacteria and, separately, to inhibit a critical oncogenic signaling pathway. For drug development professionals, this underscores the necessity of detailed structural and mechanistic characterization. A deep understanding of the target, the mechanism of action, and the specific chemical properties of a lead compound are essential for advancing safer and more effective therapeutic agents.

References

-

GazFinder. (n.d.). carbendazim (C9H9N3O2). Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is Nifuroxazide used for? Retrieved from [Link]

- Unknown Source. (n.d.). C9H9N3O2 properties.

-

Wikipedia. (n.d.). Nifuroxazide. Retrieved from [Link]

-

ChemBK. (n.d.). carbendazim. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nifuroxazide? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbendazim. PubChem Compound Database. Retrieved from [Link]

- Kim, H. Y., et al. (2021). Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS. PLoS One, 16(10), e0258279.

- Yang, C., et al. (2017). Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis.

- Google Patents. (n.d.). CN106565609A - Preparation method of carbendazim.

-

ScienceOpen. (n.d.). Synthesis and study of the antimicrobial activity of nifuroxazide derivatives. Retrieved from [Link]

-

Vinmec. (2025, January 13). Uses of Nifuroxazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Determination of Nifuroxazide in Tablets by Near-Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2023, April 4). Toxicological Effects of Carbendazim: A Review. Retrieved from [Link]

- Rathinasamy, K., et al. (2008). Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. J Pharmacol Exp Ther, 328(2), 351-60.

-

University of Hertfordshire. (n.d.). Ipronidazole (Ref: Ro-7-1554). AERU. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbendazim. Retrieved from [Link]

- Chhabra, N., et al. (2013). A review of drug isomerism and its significance. Int J App Basic Med Res, 3(1), 16-20.

-

National Center for Biotechnology Information. (n.d.). Carbendazim-d4. PubChem Compound Database. Retrieved from [Link]

- Abdel-Kawy, M., et al. (2013). A validated spectrofluorimetric method for the determination of nifuroxazide through coumarin formation using experimental design. Chemistry Central Journal, 7(1), 91.

-

ResearchGate. (n.d.). Synthesis procedure for synthesis of carbendazim nanoformulation. Retrieved from [Link]

-

ResearchGate. (2025, November 19). Synthesis and study of the antimicrobial activity of nifuroxazide derivatives. Retrieved from [Link]

-

Spandidos Publications. (2025, April 2). Role of antidiarrheal agents nifuroxazide in antitumor multi-target anticancer, multi-mechanism anticancer drug (Review). Retrieved from [Link]

-

AACR Journals. (2008, May 1). Carbendazim inhibits cell proliferation and arrests mitosis by binding to tubulin and suppressing microtubule dynamic instability. Cancer Research. Retrieved from [Link]

-

MDPI. (n.d.). Nifuroxazide Mitigates Angiogenesis in Ehlrich's Solid Carcinoma: Molecular Docking, Bioinformatic and Experimental Studies on Inhibition of Il-6/Jak2/Stat3 Signaling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, May 7). Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents. PMC. Retrieved from [Link]

-

MDPI. (2024, June 10). Design and Fabrication of a Biomimetic Smart Material for Electrochemical Detection of Carbendazim Pesticides in Real Samples with Enhanced Selectivity. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is Nifuroxazide used for?. Retrieved from [Link]

-